2-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]acetamide
Description
This compound is a hybrid heterocyclic molecule combining an indole core with a pyridopyrimidine scaffold linked via an acetamide group. The indole moiety (1H-indol-3-yl) is a privileged structure in medicinal chemistry, often associated with interactions with serotonin receptors and antioxidant activity . The pyridopyrimidine system (2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl) introduces a planar, electron-deficient heterocycle that may enhance binding to kinases or nucleotide-binding proteins .
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H19N5O2/c1-13-24-19-16(6-4-8-22-19)20(27)25(13)10-9-21-18(26)11-14-12-23-17-7-3-2-5-15(14)17/h2-8,12,23H,9-11H2,1H3,(H,21,26) |
InChI Key |
NRGDRYPTOXGHNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Biological Activity
The compound 2-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]acetamide , with CAS number 1574472-99-3 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The structure combines an indole moiety and a pyrido[2,3-d]pyrimidine, suggesting possible interactions with various biological targets.
- Molecular Formula : CHNO
- Molecular Weight : 361.4 g/mol
- Structural Features : The compound features an indole ring, a pyrido[2,3-d]pyrimidine structure, and an acetamide functional group.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of pyrido[2,3-d]pyrimidines as inhibitors of various cancer cell lines. For instance, certain derivatives have shown significant inhibition of EGFR (Epidermal Growth Factor Receptor) kinase activity, which is crucial in many cancers.
Table 1: Biological Activities of Related Compounds
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| B1 | EGFR Inhibitor | 13 | EGFR L858R/T790M |
| B7 | EGFR Inhibitor | 15.63 | NCI-H1975 |
| A1 | Anticancer | <50 | A549 Cells |
The biological activity of 2-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]acetamide is hypothesized to involve:
- Inhibition of Kinases : The compound acts as a selective inhibitor for EGFR variants, which are often mutated in non-small cell lung cancer (NSCLC).
- Cell Cycle Modulation : Similar compounds have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.
Case Studies
A recent study evaluated the efficacy of various pyrido[2,3-d]pyrimidine derivatives against multiple cancer cell lines. The results indicated that compounds structurally similar to 2-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]acetamide exhibited selective cytotoxicity towards EGFR-dependent cancer cells while sparing normal cells.
Example Case Study Findings
In vitro assays demonstrated that the compound inhibited the proliferation of A549 (lung carcinoma) and NCI-H1975 (EGFR mutant) cells significantly more than other tested lines, suggesting a targeted mechanism of action.
Comparison with Similar Compounds
Pharmacological and Physicochemical Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
